molecular formula C23H20N2O4 B11304493 4-(3,4-dihydroxyphenyl)-3-methyl-7-phenyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

4-(3,4-dihydroxyphenyl)-3-methyl-7-phenyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11304493
M. Wt: 388.4 g/mol
InChI Key: WIJHENCDNLUGRH-UHFFFAOYSA-N
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Description

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring, and substituted with dihydroxyphenyl and phenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl and quinoline rings .

Scientific Research Applications

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity is thought to involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and the presence of the oxazole ring.

    Pyrazoloquinolines: These compounds have a pyrazole ring fused to the quinoline core instead of an oxazole ring.

    Triazoloquinolines: These compounds contain a triazole ring fused to the quinoline core.

Uniqueness

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific substitution pattern and the presence of both dihydroxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-3-methyl-7-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C23H20N2O4/c1-12-20-21(14-7-8-17(26)18(27)10-14)22-16(24-23(20)29-25-12)9-15(11-19(22)28)13-5-3-2-4-6-13/h2-8,10,15,21,24,26-27H,9,11H2,1H3

InChI Key

WIJHENCDNLUGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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